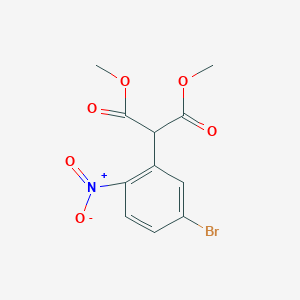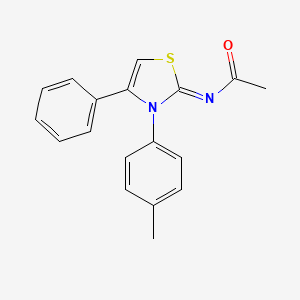
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a fluorine atom and a sulfonyl group attached to a piperidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 3,5-dimethylpiperidine with appropriate sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the sulfonyl piperidine derivative with m-tolylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to reduce the sulfonyl group to a thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The sulfonyl group and fluorine atom play crucial roles in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3-fluoro-N-(m-tolyl)benzamide: Lacks the sulfonyl and piperidine groups, resulting in different biological activity.
4-fluoro-N-(m-tolyl)benzamide: Similar structure but without the sulfonyl and piperidine groups.
3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of m-tolyl.
Uniqueness
The presence of the 3,5-dimethylpiperidin-1-yl)sulfonyl group and the fluorine atom in 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features contribute to its specific binding interactions and biological activity, making it a valuable compound for scientific research.
属性
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14-5-4-6-18(10-14)23-21(25)17-7-8-19(22)20(11-17)28(26,27)24-12-15(2)9-16(3)13-24/h4-8,10-11,15-16H,9,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTDJYWDVJEVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(naphthalen-2-yloxy)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2516025.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)

![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2516029.png)

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)
![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
